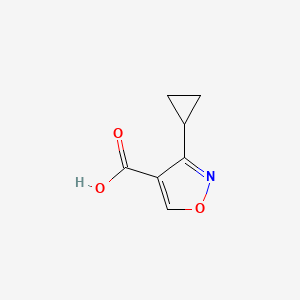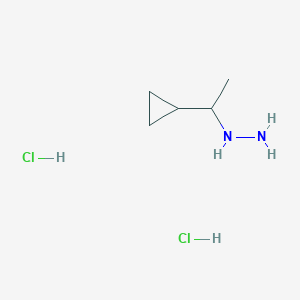
Acide 3-cyclopropyl-1,2-oxazole-4-carboxylique
Vue d'ensemble
Description
“3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” is a chemical compound with the CAS Number: 639523-17-4 . It has a molecular weight of 153.14 . The IUPAC name for this compound is 3-cyclopropyl-4-isoxazolecarboxylic acid .
Molecular Structure Analysis
The molecular formula of “3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” is C7H7NO3 . The InChI Code for this compound is 1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) .
Physical and Chemical Properties Analysis
“3-Cyclopropyl-1,2-oxazole-4-carboxylic acid” is a solid at room temperature . It has a boiling point of 317.6±30.0 C at 760 mmHg .
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés d'oxazole, y compris l'acide 3-cyclopropyl-1,2-oxazole-4-carboxylique, ont été trouvés pour présenter de puissantes activités antimicrobiennes . Le modèle de substitution dans les dérivés d'oxazole joue un rôle crucial dans la définition de ces activités .
Activité anticancéreuse
Les dérivés d'oxazole ont également été associés à des activités anticancéreuses . Les mécanismes spécifiques et les cibles de ces activités peuvent varier en fonction du dérivé spécifique et du type de cancer .
Activité antituberculeuse
Les dérivés d'oxazole ont montré un potentiel en tant qu'agents antituberculeux . Cela suggère que l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antituberculeux .
Activité anti-inflammatoire
Les dérivés d'oxazole ont démontré des propriétés anti-inflammatoires . Cela indique que l'this compound pourrait potentiellement être utilisé dans le traitement des affections inflammatoires .
Activité antidiabétique
Certains dérivés d'oxazole ont été trouvés pour présenter des activités antidiabétiques . Cela suggère que l'this compound pourrait potentiellement être exploré pour son potentiel antidiabétique .
Activité anti-obésité
Les dérivés d'oxazole ont également été associés à des activités anti-obésité . Cela indique que l'this compound pourrait potentiellement être utilisé dans la gestion de l'obésité .
Activité antioxydante
Les dérivés d'oxazole ont démontré des propriétés antioxydantes . Cela suggère que l'this compound pourrait potentiellement être utilisé comme antioxydant .
Activité anti-VIH
Les dérivés d'oxazole ont montré un potentiel en tant qu'agents anti-VIH . Cela indique que l'this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that oxazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their specific targets .
Action Environment
The action, efficacy, and stability of 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific biological environment within the body .
Propriétés
IUPAC Name |
3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPDWZYBJIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665695 | |
| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639523-17-4 | |
| Record name | 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)


![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)




![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)




